molecular formula C13H16F2N4O2 B2948604 N-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide CAS No. 920415-12-9

N-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide

Cat. No.: B2948604
CAS No.: 920415-12-9
M. Wt: 298.294
InChI Key: BEGWCYTVHXBEBQ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N’-(4-methylpiperazin-1-yl)ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group and a methylpiperazine moiety, connected through an ethanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N’-(4-methylpiperazin-1-yl)ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Core: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using 2,5-difluorobenzoyl chloride.

    Attachment of the Methylpiperazine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-N’-(4-methylpiperazin-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N’-(4-methylpiperazin-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the methylpiperazine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-(4-methylpiperazin-1-yl)ethanediamide
  • N-(2,5-dichlorophenyl)-N’-(4-methylpiperazin-1-yl)ethanediamide
  • N-(2,5-difluorophenyl)-N’-(4-ethylpiperazin-1-yl)ethanediamide

Uniqueness

N-(2,5-difluorophenyl)-N’-(4-methylpiperazin-1-yl)ethanediamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N4O2/c1-18-4-6-19(7-5-18)17-13(21)12(20)16-11-8-9(14)2-3-10(11)15/h2-3,8H,4-7H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGWCYTVHXBEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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